molecular formula C14H26O B579846 Tetradec-10-enal CAS No. 144525-16-6

Tetradec-10-enal

Cat. No.: B579846
CAS No.: 144525-16-6
M. Wt: 210.361
InChI Key: BSJLVCZFMFSRDY-UHFFFAOYSA-N
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Description

Tetradec-10-enal is a long-chain aldehyde with the chemical formula C14H26O. It is commonly found in various plant species, including fruits, vegetables, and herbs. This compound is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradec-10-enal can be synthesized through multiple methods. One common approach involves the oxidation of fatty alcohols or the reduction of fatty acids. For instance, the oxidation of tetradecanol using oxidizing agents like pyridinium chlorochromate can yield this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of tetradecanol. This process typically involves the use of catalysts such as palladium on carbon under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Tetradec-10-enal undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized to tetradecanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to tetradecanol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The aldehyde group in this compound can undergo nucleophilic substitution reactions with reagents like Grignard reagents to form secondary alcohols.

Major Products:

    Oxidation: Tetradecanoic acid

    Reduction: Tetradecanol

    Substitution: Secondary alcohols

Scientific Research Applications

Tetradec-10-enal has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: this compound is studied for its role in plant defense mechanisms and as a signaling molecule.

    Medicine: Research has shown potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma

Mechanism of Action

The mechanism of action of tetradec-10-enal involves its interaction with cellular membranes. It is known to disrupt membrane integrity, leading to increased permeability and potential cell lysis. This disruption is primarily due to its long hydrophobic chain, which integrates into the lipid bilayer, causing destabilization .

Comparison with Similar Compounds

  • Tetradec-2-enal
  • Tetradec-11-enal
  • Tetradec-11-en-1-ol

Comparison: Tetradec-10-enal is unique due to its specific position of the double bond at the 10th carbon. This structural feature imparts distinct chemical and biological properties compared to its analogues. For instance, tetradec-2-enal and tetradec-11-enal have different positions of the double bond, which can affect their reactivity and interaction with biological systems .

Properties

IUPAC Name

tetradec-10-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h4-5,14H,2-3,6-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSJLVCZFMFSRDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80772031
Record name Tetradec-10-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80772031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144525-16-6
Record name Tetradec-10-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80772031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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